Etasuline
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Overview
Description
Etasuline is a psychotherapeutic agent with the molecular formula C16H15ClN2S and a molecular weight of 302.82 g/mol . It is known for its potential therapeutic effects in treating various psychological disorders. The compound is characterized by its unique structure, which includes a benzothiazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etasuline typically involves the following steps:
Formation of the Benzothiazine Ring: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.
Chlorination: The benzothiazine ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ethylamine or other nucleophiles in an organic solvent like dichloromethane.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Ethylamino-substituted benzothiazine derivatives.
Scientific Research Applications
Etasuline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of benzothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating psychological disorders such as depression and anxiety.
Industry: Utilized in the development of new psychotherapeutic agents and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Etasuline involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity to exert its psychotherapeutic effects. The compound’s benzothiazine ring system allows it to cross the blood-brain barrier and interact with these receptors effectively.
Comparison with Similar Compounds
Chlorpromazine: Another psychotherapeutic agent with a similar benzothiazine structure but different substituents.
Thioridazine: Shares the benzothiazine ring system but has different pharmacological properties.
Uniqueness of Etasuline: this compound is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct pharmacological properties. Unlike other similar compounds, this compound has a higher affinity for serotonin receptors, making it particularly effective in treating certain psychological disorders.
Properties
CAS No. |
16781-39-8 |
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Molecular Formula |
C16H15ClN2S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
InChI Key |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Isomeric SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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